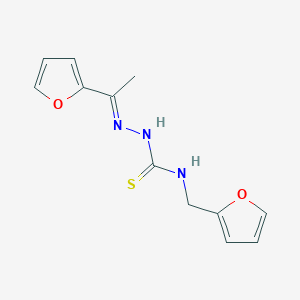
(E)-2-(1-(furan-2-yl)ethylidene)-N-(furan-2-ylmethyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-(1-(furan-2-yl)ethylidene)-N-(furan-2-ylmethyl)hydrazinecarbothioamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features an ethylidene group, a hydrazinecarbothioamide group, and a furan-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the ethylidene group, and the hydrazinecarbothioamide group . The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, which is an aromatic system and thus relatively stable but can undergo electrophilic substitution. The hydrazinecarbothioamide group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to (E)-2-(1-(furan-2-yl)ethylidene)-N-(furan-2-ylmethyl)hydrazinecarbothioamide have been synthesized and evaluated for various biological activities. For instance, a study on thiosemicarbazone derivatives showed that some synthesized compounds demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014). Another research effort led to the development of novel thiosemicarbazone compounds that were tested for their inhibitory activity against urease, with certain derivatives exhibiting potent inhibitory effects (Saeed et al., 2015).
Metal Complex Formation and Structural Characterization
The ability of thiosemicarbazone derivatives to form metal complexes has been a subject of research, contributing to the understanding of their structural properties and potential applications. Studies have detailed the synthesis and structural characterization of metal complexes involving similar compounds, providing insights into their coordination chemistry and potential applications in various fields, including catalysis and material science (Bermejo et al., 2001).
Antimalarial Properties
Research into thiosemicarbazone derivatives has also uncovered their potential antimalarial properties. A series of novel thiosemicarbazone compounds were synthesized and evaluated for their antimalarial activity, with some compounds displaying promising results in vitro (Divatia et al., 2014).
Sensing Applications
The structural features of thiosemicarbazone derivatives lend themselves to applications in sensing. A specific derivative was synthesized and demonstrated ratiometric fluorescence sensing capabilities for In3+, showcasing its potential in environmental monitoring and biological imaging (Yun et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9(11-5-3-7-17-11)14-15-12(18)13-8-10-4-2-6-16-10/h2-7H,8H2,1H3,(H2,13,15,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCULIARBDKEF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCC1=CC=CO1)/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(furan-2-yl)ethylidene)-N-(furan-2-ylmethyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)
![N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2978377.png)
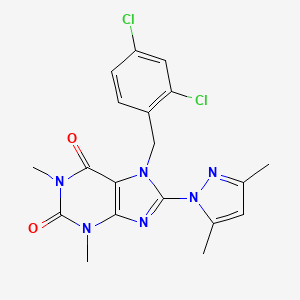
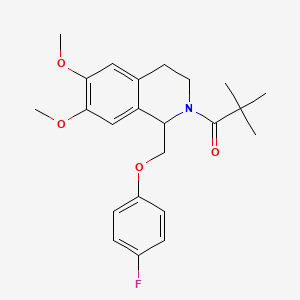
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2978382.png)
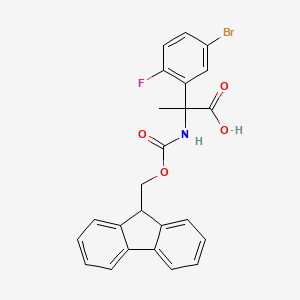
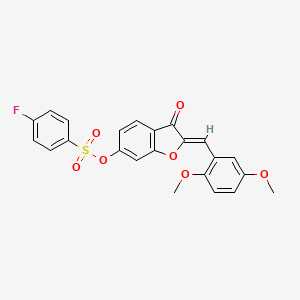
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)
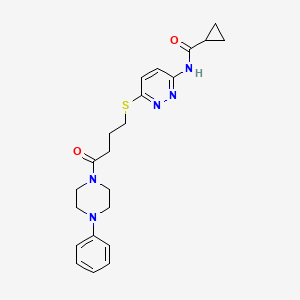
![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)

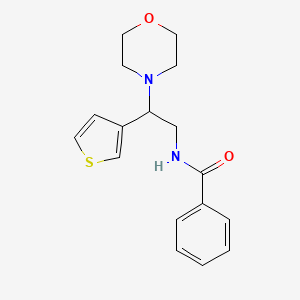
![[(4-Chlorophenyl)sulfonyl]ethyl[3-(fluoren-9-ylideneazamethoxy)-2-hydroxypropy l]amine](/img/structure/B2978394.png)